Molecular Weight Reduction Relative to the 2‑Butyl‑3‑methyl Analog Confers Favorable Ligand Efficiency Potential
The target compound (C₂₁H₁₆N₆, MW = 352.4 g·mol⁻¹) is 28.0 g·mol⁻¹ lighter than its closest commercially available 1‑benzotriazol‑1‑yl analog, 1‑(1H‑benzotriazol‑1‑yl)-2‑butyl‑3‑methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 384350‑40‑7, C₂₃H₂₀N₆, MW = 380.4 g·mol⁻¹) . This 7.4 % reduction in molecular mass improves ligand efficiency metrics (LE ≈ –ΔG/heavy‑atom count) under the assumption of retained target affinity, an important consideration in fragment‑based drug design and hit‑expansion libraries [1].
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 352.4 (C₂₁H₁₆N₆) |
| Comparator Or Baseline | 1-(1H-Benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: 380.4 (C₂₃H₂₀N₆) |
| Quantified Difference | ΔMW = –28.0 g·mol⁻¹ (–7.4 %) |
| Conditions | Calculated from molecular formula; no specific assay required. |
Why This Matters
Lower molecular weight within the same scaffold family generally predicts improved passive permeability and oral absorption potential, making the target compound a more attractive starting point for lead optimization when physicochemical property windows are narrow.
- [1] Hopkins, A. L.; Groom, C. R.; Alex, A. Ligand efficiency: a useful metric for lead selection. Drug Discov. Today 2004, 9, 430–431. https://doi.org/10.1016/S1359-6446(04)03069-7 View Source
